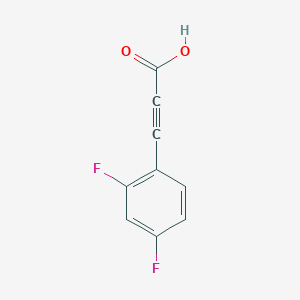

3-(2,4-Difluorophenyl)prop-2-ynoic acid

Description

BenchChem offers high-quality 3-(2,4-Difluorophenyl)prop-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Difluorophenyl)prop-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-difluorophenyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMONCKOWKICGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C#CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278816 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873075-53-7 |

Source

|

| Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873075-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Difluorophenyl)-2-propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Introduction: The Significance of Arylpropiolic Acids

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a member of the arylpropiolic acid family, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. The unique combination of a rigid alkyne linker and a difluorinated aromatic ring makes this molecule a valuable building block for synthesizing complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates, while the propiolic acid moiety offers a versatile handle for further chemical transformations, such as decarboxylative couplings and cycloadditions.[1]

This guide provides an in-depth, field-proven perspective on the synthesis of this target molecule. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and a robust, validated protocol suitable for implementation in a research or drug development setting.

Retrosynthetic Strategy

A logical retrosynthetic analysis of 3-(2,4-Difluorophenyl)prop-2-ynoic acid suggests two primary disconnection strategies. The most direct approach involves the formation of the C-C bond between the aryl ring and the alkyne, and the formation of the carboxylic acid from the terminal alkyne.

Caption: Retrosynthetic analysis of the target molecule.

This leads to our primary synthetic pathway, which centers on the preparation of the key intermediate, 1-ethynyl-2,4-difluorobenzene , followed by its carboxylation.

Primary Synthetic Pathway: A Three-Step Approach

The most robust and widely applicable synthesis proceeds via a three-step sequence:

-

Sonogashira Coupling: Formation of a protected arylalkyne.

-

Deprotection: Unmasking the terminal alkyne.

-

Carboxylation: Installation of the carboxylic acid moiety.

This sequence ensures high yields and minimizes side reactions, particularly the homocoupling of the terminal alkyne, which can be a significant issue in one-pot approaches.[2]

Step 1: Synthesis of (2,4-Difluorophenylethynyl)trimethylsilane via Sonogashira Coupling

Principle and Rationale: The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3] We employ 1-bromo-2,4-difluorobenzene as the aryl halide due to its commercial availability and balanced reactivity. While aryl iodides are more reactive, they are also more expensive; aryl chlorides often require more forcing conditions. Trimethylsilylacetylene (TMSA) is used as the alkyne coupling partner. The bulky trimethylsilyl (TMS) group serves two critical functions: it prevents the unwanted homocoupling of the alkyne (Glaser coupling), and it protects the acidic acetylenic proton from reacting with the basic medium.[4]

The catalytic system typically consists of a palladium(0) source, a copper(I) co-catalyst, a phosphine ligand, and an amine base. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5]

Detailed Experimental Protocol:

-

To a dry, argon-purged Schlenk flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Add anhydrous, degassed triethylamine (TEA, 5 mL per mmol of aryl bromide).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Heat the reaction mixture to 60-70 °C and stir under an argon atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and amine salts, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with hexanes) to yield (2,4-difluorophenylethynyl)trimethylsilane as a colorless oil.

Step 2: Deprotection to Yield 1-Ethynyl-2,4-difluorobenzene

Principle and Rationale: The silicon-carbon bond of the TMS group is labile under basic or fluoride-mediated conditions. A common and effective method for desilylation is the use of potassium carbonate in methanol. This method is inexpensive, mild, and the workup is straightforward. The methanolic potassium carbonate generates methoxide ions, which act as the nucleophile to cleave the Si-C bond.

Detailed Experimental Protocol:

-

Dissolve the crude (2,4-difluorophenylethynyl)trimethylsilane (1.0 eq) from the previous step in methanol (10 mL per mmol).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate carefully under reduced pressure to afford 1-ethynyl-2,4-difluorobenzene.[6] This product is often volatile and can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Step 3: Carboxylation of 1-Ethynyl-2,4-difluorobenzene

Principle and Rationale: The terminal acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a very strong base, such as an organolithium reagent. n-Butyllithium (n-BuLi) is commonly used to generate the lithium acetylide nucleophile.[7] This highly reactive intermediate readily attacks the electrophilic carbon of carbon dioxide (CO₂), which is typically supplied in solid form (dry ice).[8][9] A subsequent acidic workup protonates the resulting carboxylate salt to yield the final carboxylic acid.[10][11] The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions of the highly basic n-BuLi.

Detailed Experimental Protocol:

-

Prepare a flask with a magnetic stir bar and a generous amount of crushed dry ice.

-

In a separate, dry, argon-purged flask, dissolve 1-ethynyl-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL per mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the lithium acetylide.

-

Transfer the cold acetylide solution via cannula into the flask containing the crushed dry ice, ensuring vigorous stirring. Alternatively, add large chunks of freshly crushed dry ice to the reaction flask. A blanket of CO₂ gas can also be maintained over the reaction.[10]

-

Allow the mixture to slowly warm to room temperature, during which time the excess CO₂ will sublime.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer to pH 1-2 with cold 2 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(2,4-difluorophenyl)prop-2-ynoic acid.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford a white solid.

Alternative Synthetic Pathway

An alternative, more convergent approach involves the direct Sonogashira coupling of 1-bromo-2,4-difluorobenzene with an ester of propiolic acid, such as ethyl propiolate. This is followed by hydrolysis of the resulting ester to yield the target acid.

-

Sonogashira Coupling with Ethyl Propiolate: The reaction is performed under similar conditions to those described in Step 1, substituting trimethylsilylacetylene with ethyl propiolate.

-

Ester Hydrolysis: The resulting ethyl 3-(2,4-difluorophenyl)prop-2-ynoate is then hydrolyzed. This is typically achieved by heating under reflux with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup.

While this route is shorter, it can sometimes present challenges. Propiolic esters can be prone to polymerization or side reactions under the coupling conditions, potentially leading to lower yields. The subsequent hydrolysis step adds an extra operation compared to the carboxylation of the terminal alkyne.

Data and Workflow Visualization

Summary of Reaction Parameters

| Step | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Coupling | 1-Bromo-2,4-difluorobenzene, TMSA | PdCl₂(PPh₃)₂/CuI, TEA | TEA | 60-70 | 4-6 | 85-95 |

| 2. Deprotection | (2,4-Difluorophenylethynyl)trimethylsilane | K₂CO₃ | Methanol | RT | 2-3 | >95 (crude) |

| 3. Carboxylation | 1-Ethynyl-2,4-difluorobenzene, CO₂ | n-BuLi | THF | -78 to RT | 2-4 | 70-85 |

Overall Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Conclusion

The synthesis of 3-(2,4-difluorophenyl)prop-2-ynoic acid is reliably achieved through a well-established three-step sequence involving Sonogashira coupling, TMS deprotection, and carboxylation. This pathway offers high yields, operational simplicity, and robust control over side reactions. The choice of a protected alkyne in the initial coupling step is critical for preventing homocoupling and ensuring a clean conversion to the terminal alkyne intermediate. The final carboxylation, while requiring cryogenic conditions and careful handling of organolithium reagents, is a highly efficient method for installing the desired carboxylic acid functionality. This guide provides a validated and rationalized framework for the successful laboratory-scale production of this valuable synthetic building block.

References

- Google Patents. (n.d.). Continuous flow carboxylation reaction. (US9725413B2).

-

Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]

-

Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Available at: [Link]

-

ChemistNATE. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. Available at: [Link]

-

Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts. Retrieved January 20, 2026, from [Link]

-

MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences. Available at: [Link]

- Google Patents. (n.d.). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (CN102211994A).

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 20, 2026, from [Link]

-

SpringerLink. (n.d.). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Monatshefte für Chemie - Chemical Monthly. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Mono-c-methylation of arylacetonitriles and methyl arylacetates: a general method for the synthesis of pure 2-arylpropionic acids. Retrieved January 20, 2026, from [Link]

-

SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 5). Preparing Carboxylic Acids. Retrieved January 20, 2026, from [Link]

-

SpringerLink. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Monatshefte für Chemie - Chemical Monthly, 148(12), 2153-2159. Available at: [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available at: [Link]

-

MDPI. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrolysis of 2,4-dithiophenobarbital. Retrieved January 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved January 20, 2026, from [Link]

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Butyl lithium ((BuLi)-Bu-n)-mediated carboxylation of vinylidenecyclopropanes with CO2. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620B1).

-

PubMed. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Analytical Sciences, 34(10), 1183-1188. Available at: [Link]

-

ResearchGate. (n.d.). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. Retrieved January 20, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-Ethynyl-4-pentylbenzene. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved January 20, 2026, from [Link]

-

National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 354–363. Available at: [Link]

-

MDPI. (2020). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 25(18), 4287. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 10. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

3-(2,4-Difluorophenyl)prop-2-ynoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(2,4-Difluorophenyl)prop-2-ynoic Acid

Abstract

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a specialized organic compound characterized by a trifunctional architecture: a carboxylic acid, an alkyne, and a difluorinated aromatic ring. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and potential applications. The strategic placement of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile building block in medicinal chemistry and materials science. We will explore its primary synthetic route via Sonogashira coupling, delve into its characteristic reactions such as decarboxylative couplings, and present its anticipated spectroscopic profile. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this molecule in advanced synthesis.

Introduction

Arylpropiolic acids are a class of organic molecules that serve as powerful intermediates in synthetic chemistry. Their rigid, linear alkyne linker and terminal carboxylic acid group offer a rich platform for molecular elaboration. The subject of this guide, 3-(2,4-Difluorophenyl)prop-2-ynoic acid, incorporates a 2,4-difluorophenyl moiety, a substitution pattern frequently employed in the design of bioactive compounds. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a parent molecule.[1][2]

This guide offers a senior scientist's perspective on the practical synthesis and chemical behavior of this compound. We will move beyond simple data presentation to explain the causality behind synthetic choices and reactivity patterns, providing a robust framework for its application in research and development.

Physicochemical and Spectroscopic Properties

The fundamental properties of 3-(2,4-Difluorophenyl)prop-2-ynoic acid are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 873075-53-7 | [3] |

| Molecular Formula | C₉H₄F₂O₂ | [3] |

| Molecular Weight | 182.13 g/mol | [3] |

| Purity (Typical) | ≥95% | [3][4] |

| Appearance | Expected to be a solid at room temperature. | [5] |

Anticipated Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a highly confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the difluorophenyl ring. These protons would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The carboxylic acid proton would appear as a broad singlet at a downfield shift (typically >10 ppm), which may be subject to exchange with deuterated solvents.

-

¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (~160-170 ppm), two distinct alkyne carbons (~80-90 ppm), and six aromatic carbon signals. The aromatic carbons bonded to fluorine will show large one-bond coupling constants (¹JCF), while adjacent carbons will show smaller two-bond couplings (²JCF), providing definitive structural confirmation.

-

¹⁹F NMR: Two distinct singlets or doublets are expected, one for the fluorine at the C2 position and one for the fluorine at the C4 position, as they are in different chemical environments.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid (centered around 3000 cm⁻¹). A sharp, intense peak for the C=O carbonyl stretch would appear around 1700-1725 cm⁻¹. The C≡C alkyne stretch, while sometimes weak for symmetrical alkynes, should be visible in the 2190-2260 cm⁻¹ region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be readily identifiable at m/z 182.13. Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da).

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing arylpropiolic acids is the Sonogashira cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6]

Primary Synthetic Route: Sonogashira Coupling

The synthesis of 3-(2,4-Difluorophenyl)prop-2-ynoic acid is efficiently achieved by coupling 1-iodo-2,4-difluorobenzene (or the more economical but less reactive 1-bromo-2,4-difluorobenzene) with propiolic acid.

Caption: General workflow for the synthesis of the target compound.

Catalytic Cycle Explained

The reaction proceeds through two interconnected catalytic cycles.

Sources

- 1. Biological Properties of Selected Fluorine-Containing Organic Compounds [ouci.dntb.gov.ua]

- 2. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2,4-DIFLUOROPHENYL)PROP-2-YNOIC ACID [Q06244] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. mgr.ymilab.com [mgr.ymilab.com]

- 5. 3-(2,4-二氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to 3-(2,4-Difluorophenyl)prop-2-ynoic Acid (CAS: 873075-53-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,4-difluorophenyl)prop-2-ynoic acid, a fluorinated arylpropiolic acid derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This document details the physicochemical properties, principal synthetic routes with mechanistic insights, potential applications based on the biological activities of related compounds, and essential safety and handling protocols. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of this and similar compounds.

Introduction: The Significance of Fluorinated Arylpropiolic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can dramatically alter the physicochemical and biological properties of a parent compound.[1] In the context of arylpropionic acids, a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), fluorination can enhance potency, modulate metabolic pathways, and improve bioavailability.[3]

3-(2,4-Difluorophenyl)prop-2-ynoic acid belongs to the propiolic acid family, which are acetylenic carboxylic acids.[4] These molecules are versatile building blocks in organic synthesis, amenable to a wide range of chemical transformations.[5] The combination of the difluorinated phenyl ring and the propiolic acid moiety in the title compound presents a unique scaffold for the exploration of novel biological activities and the construction of advanced materials. This guide will delve into the technical details of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 3-(2,4-Difluorophenyl)prop-2-ynoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 873075-53-7 | [6] |

| Molecular Formula | C₉H₄F₂O₂ | [6] |

| Molecular Weight | 182.13 g/mol | [6] |

| Appearance | Solid (predicted) | N/A |

| Purity | ≥95% (commercially available) | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 3-(2,4-difluorophenyl)prop-2-ynoic acid can be approached through two primary and well-established synthetic strategies for propiolic acids: the carboxylation of a terminal alkyne and the Sonogashira coupling reaction. The choice of method will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway 1: Carboxylation of 1-ethynyl-2,4-difluorobenzene

This is often the most direct route, involving the reaction of the corresponding terminal alkyne, 1-ethynyl-2,4-difluorobenzene, with a source of carbon dioxide.

Workflow Diagram:

Caption: Carboxylation of 1-ethynyl-2,4-difluorobenzene.

Experimental Protocol (Exemplary):

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1-ethynyl-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium acetylide.

-

Carboxylation: While maintaining the low temperature, carefully add an excess of crushed dry ice to the reaction mixture. The reaction is typically exothermic, so slow addition is crucial.

-

Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality and Self-Validation: The use of a strong base like n-butyllithium is essential to deprotonate the weakly acidic terminal alkyne. The reaction is conducted at low temperatures to prevent side reactions. The acidic work-up is necessary to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid. The purity of the final product should be confirmed by NMR, IR, and mass spectrometry, and its melting point should be determined and compared to literature values if available.

Pathway 2: Sonogashira Coupling

The Sonogashira coupling provides an alternative route, particularly if the corresponding aryl halide is more readily available than the terminal alkyne.[5][7] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. For the synthesis of the target molecule, this would involve the coupling of a 2,4-difluorophenyl halide with a protected propiolic acid derivative, followed by deprotection. A more direct, albeit less common, approach could involve the coupling of 2,4-difluorophenylacetylene with a carbon dioxide source under specific catalytic conditions.[8]

Workflow Diagram:

Caption: Sonogashira coupling approach to synthesis.

Experimental Protocol (Exemplary):

-

Preparation: To a degassed mixture of 2,4-difluoroiodobenzene (1.0 eq), a suitable propiolic acid derivative (e.g., trimethylsilyl propiolate, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) in a suitable solvent (e.g., THF or DMF), add a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Deprotection and Purification: If a protected propiolic acid was used, the resulting ester is then hydrolyzed (e.g., with aqueous NaOH followed by acidification) to yield the desired carboxylic acid. The crude product is then purified by column chromatography or recrystallization.

Causality and Self-Validation: The palladium catalyst is essential for the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond. The copper(I) co-catalyst facilitates the formation of the copper acetylide, which is more reactive in the transmetalation step. The amine base is required to neutralize the hydrogen halide formed during the reaction. The progress of the reaction should be carefully monitored to avoid the formation of side products, such as the homocoupling of the alkyne.[9]

Characterization

Unequivocal characterization of the synthesized 3-(2,4-difluorophenyl)prop-2-ynoic acid is critical. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atoms, and a signal for the carboxylic acid proton.

-

¹³C NMR: Will show distinct signals for the acetylenic carbons, the carboxylic carbon, and the aromatic carbons, with C-F coupling constants providing further structural confirmation.

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms, with their respective chemical shifts and coupling patterns confirming their positions on the phenyl ring.

-

-

Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C≡C triple bond stretch, and the C=O stretch of the carbonyl group. The C-F stretching vibrations will also be present in the fingerprint region.[10]

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Potential Applications and Biological Activity

While specific biological data for 3-(2,4-difluorophenyl)prop-2-ynoic acid is not extensively published, the broader class of phenylpropiolic acid derivatives has shown promise in several therapeutic areas.

-

Metabolic Diseases: Phenylpropiolic acid derivatives have been investigated as novel agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes mellitus.[11] Agonism of GPR40 can amplify glucose-stimulated insulin secretion. The difluoro substitution pattern of the target molecule could enhance its potency and pharmacokinetic profile in this context.

-

Antimicrobial Agents: Arylpropionic acid derivatives are known to possess a wide range of biological activities, including antibacterial and antifungal properties. The incorporation of a propiolic acid moiety and fluorine atoms could lead to novel antimicrobial agents with unique mechanisms of action.

The fluorinated phenyl ring in 3-(2,4-difluorophenyl)prop-2-ynoic acid makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(2,4-difluorophenyl)prop-2-ynoic acid. Based on the safety data for related propiolic acids and fluorinated aromatic compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12][13][14] Avoid contact with skin and eyes.[12][13][14] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Classification (Predicted):

| Hazard | Classification |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

Note: This is a predicted hazard classification based on related compounds. A formal risk assessment should be conducted before handling this substance.

Conclusion

3-(2,4-Difluorophenyl)prop-2-ynoic acid is a molecule with considerable potential in both medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its unique combination of a fluorinated aromatic ring and a reactive propiolic acid moiety makes it an attractive building block for further chemical exploration. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into the specific biological activities and material properties of this compound is warranted and encouraged.

References

- Safety D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. (2018). European Journal of Medicinal Chemistry.

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. (2014). Current Topics in Medicinal Chemistry.

- Sonogashira coupling. (n.d.). In Wikipedia.

- 3-(2,4-Difluorophenyl)propionic acid 97 134672-70-1. (n.d.). Sigma-Aldrich.

- Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. (2011). Future Medicinal Chemistry.

- Carbon dioxide pressure induced heterogeneous and homogeneous Heck and Sonogashira coupling reactions using fluorin

- Propionic acid. (2025). Penta chemicals.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- 3-(2,4-DIFLUOROPHENYL)PROP-2-YNOIC ACID [Q06244]. (n.d.). ChemUniverse.

- 3-(2,4-DIFLUOROPHENYL)PROP-2-YNOIC ACID, 95.0%+. (n.d.). 幺米Lab.

- Method for the preparation of intermediates for carboxy-fluoresceins and novel carboxy-fluorescein. (2015).

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2025).

- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.

- Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product.

- Phenylpropiolic Acid | C9H6O2 | CID 69475. (n.d.). PubChem.

- Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). Radboud Repository.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]

- 3. Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. 3-(2,4-DIFLUOROPHENYL)PROP-2-YNOIC ACID [Q06244] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scispace.com [scispace.com]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

The Ascending Trajectory of Substituted Phenylpropynoic Acids: A Technical Guide to Their Biological Frontier

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The phenylpropanoic acid scaffold is a cornerstone in medicinal chemistry, famously represented by the widely used nonsteroidal anti-inflammatory drugs (NSAIDs). However, the introduction of a triple bond to form the phenylpropynoic acid core presents a fascinating, albeit less explored, frontier in drug discovery. This guide navigates the current understanding of the biological activities of substituted phenylpropynoic acids. While the body of research is still emerging compared to their saturated and unsaturated counterparts (phenylpropanoic and cinnamic acids), existing studies and comparative analyses suggest a promising future for these compounds in diverse therapeutic areas. We will delve into their synthesis, known biological targets, and mechanisms of action, highlighting their potential as anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective agents. This technical guide aims to provide a comprehensive overview for researchers poised to explore the unique chemical space and therapeutic potential of this intriguing class of molecules.

Introduction: The Allure of the Alkyne

Phenylpropanoic acids, such as ibuprofen and naproxen, have long been staples in pharmacology, primarily for their anti-inflammatory properties mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] The structural rigidity and linearity conferred by the triple bond in phenylpropynoic acids, however, can lead to distinct interactions with biological targets. This fundamental structural difference offers the potential for enhanced potency, selectivity, and novel mechanisms of action.

The exploration of phenylpropynoic acid derivatives is driven by the hypothesis that the alkyne moiety can serve as a key pharmacophoric element, influencing binding affinity and metabolic stability. This guide will synthesize the available data on these compounds and, where necessary, draw logical parallels with their more extensively studied relatives, cinnamic and phenylpropanoic acids, to illuminate their potential biological landscape.

Synthetic Strategies: Forging the Triple Bond

The synthesis of substituted phenylpropynoic acids is a critical aspect of their development as therapeutic agents. Several robust methods are available to construct the core aryl-alkyne bond.

Sonogashira Coupling

A cornerstone of C-C bond formation, the Sonogashira coupling provides a versatile route to arylpropiolic acids. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne (propiolic acid or its ester) with an aryl halide.[2]

Experimental Protocol: A General Sonogashira Coupling for Arylpropiolic Acid Synthesis

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.1 eq.).

-

Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine or diisopropylamine).

-

Alkyne Addition: Add propiolic acid or its ester (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute it with an appropriate organic solvent, and wash with aqueous ammonium chloride solution to remove the copper catalyst. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired substituted phenylpropynoic acid derivative.

Carboxylation of Arylacetylenes

An alternative approach involves the carboxylation of a pre-formed arylacetylene. This can be achieved using a Grignard reagent followed by quenching with carbon dioxide.[3]

Experimental Protocol: Synthesis of Arylpropiolic Acids via Grignard Reagents [4]

-

Grignard Reagent Formation: Prepare the arylacetylenic Grignard reagent by reacting the corresponding arylacetylene with a suitable Grignard reagent like ethylmagnesium bromide in an ethereal solvent such as THF.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution of the arylacetylenic Grignard reagent at low temperature (e.g., 0 °C to -78 °C).

-

Acidic Work-up: After the reaction is complete, quench the reaction mixture with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate and precipitate the arylpropiolic acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. Further purification can be achieved by recrystallization.

Biological Activities and Mechanisms of Action

The biological activities of substituted phenylpropynoic acids are an area of active investigation. Below, we explore their potential in key therapeutic areas.

Anti-Diabetic Activity: Targeting G-Protein Coupled Receptors

A significant breakthrough in the study of phenylpropynoic acids has been the discovery of their activity as agonists for G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[5] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[5]

A series of phenylpropiolic acid derivatives have been designed and synthesized, leading to the identification of potent GPR40 agonists.[5] For instance, certain derivatives have demonstrated submicromolar agonist activity and have been shown to amplify GSIS in pancreatic β-cell lines.[5] This effect was reversible by a selective GPR40 antagonist, confirming the mechanism of action.[5]

Mechanism of Action: GPR40-Mediated Insulin Secretion

Activation of GPR40 by an agonist, such as a substituted phenylpropynoic acid, initiates a downstream signaling cascade. The receptor couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca²⁺ concentration is a key signal for insulin granule exocytosis.

Anti-Inflammatory Potential: A Nod to Their Progenitors

Given that arylpropionic acids are potent anti-inflammatory agents, it is logical to investigate the anti-inflammatory potential of their alkynyl analogs.[1] While direct evidence for COX inhibition by phenylpropynoic acids is limited in the readily available literature, the structural similarities suggest this as a primary avenue for exploration. The carboxylic acid moiety, crucial for the activity of NSAIDs, is retained in phenylpropynoic acids.

Hypothesized Mechanism: COX Inhibition

The anti-inflammatory action of many NSAIDs stems from their ability to block the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. It is plausible that substituted phenylpropynoic acids could also fit into the active site of COX enzymes, with the rigid phenylpropynoic scaffold potentially offering unique binding interactions.

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to assess COX inhibitory activity is a fluorescent-based assay.

-

Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine), and the test compounds (substituted phenylpropynoic acids).

-

Procedure:

-

Incubate the COX enzyme with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid and the fluorescent probe.

-

The COX enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to the oxidation of the probe, leading to the generation of a fluorescent product.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis: The rate of fluorescence generation is proportional to the COX activity. The inhibitory effect of the test compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated.

Anticancer Activity: Emerging Evidence

The anticancer potential of phenylpropanoic acid derivatives has been documented, and preliminary studies suggest that their alkynyl counterparts may also possess valuable antiproliferative properties.[6] The mechanisms underlying the anticancer effects of phenolic compounds, a broad class that includes these derivatives, are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7]

While specific mechanistic studies on phenylpropynoic acids are scarce, we can infer potential pathways based on related structures. For example, some phenolic compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[8]

Neuroprotective Effects: A Glimpse of Potential

Phenolic acids, in general, have been recognized for their neuroprotective effects, which are attributed to their antioxidant and anti-inflammatory properties.[8] They have shown promise in models of neurodegenerative diseases by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.[8] Although direct studies on the neuroprotective effects of substituted phenylpropynoic acids are not widely available, their structural features suggest they could share these beneficial properties.

Structure-Activity Relationships (SAR): A Comparative Perspective

Due to the limited specific data on substituted phenylpropynoic acids, a detailed SAR is challenging to construct. However, we can extrapolate from the extensive knowledge of phenylpropanoic acids and the initial findings on phenylpropiolic acid GPR40 agonists.

-

The Carboxylic Acid Group: As with phenylpropanoic acid NSAIDs, the carboxylic acid moiety is likely crucial for the biological activity of many phenylpropynoic acid derivatives, particularly for targets like COX enzymes where it forms key ionic interactions.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are expected to significantly influence potency and selectivity. For GPR40 agonists, specific substitution patterns on the phenyl ring were found to be critical for potent activity.[5]

-

The Alkyne Moiety: The triple bond introduces rigidity and a linear geometry, which will dictate how the molecule fits into a binding pocket. This can lead to different and potentially more specific interactions compared to the more flexible single or double bond of phenylpropanoic and cinnamic acids, respectively.

Data Summary

The following table summarizes the known biological activities of a key substituted phenylpropynoic acid derivative. The scarcity of publicly available quantitative data for a wider range of these compounds is a notable gap in the current literature.

| Compound Class | Target | Biological Activity | Quantitative Data (Example) | Reference |

| Phenylpropiolic Acid Derivatives | GPR40 | Agonist, stimulates insulin secretion | Submicromolar agonist activity for some derivatives | [5] |

Conclusion and Future Directions

Substituted phenylpropynoic acids represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The initial discovery of potent GPR40 agonists for the treatment of type 2 diabetes highlights the value of the phenylpropynoic acid scaffold in designing novel bioactive molecules.

Future research should focus on:

-

Systematic Synthesis and Screening: A broader library of substituted phenylpropynoic acids needs to be synthesized and screened against a diverse panel of biological targets to fully elucidate their therapeutic potential.

-

Mechanistic Studies: In-depth studies are required to understand the precise mechanisms of action for their anti-inflammatory, anticancer, and neuroprotective effects.

-

Comparative Biology: Direct comparative studies with their phenylpropanoic and cinnamic acid counterparts will provide valuable insights into the role of the alkyne moiety in determining biological activity.

The unique structural features of phenylpropynoic acids offer exciting opportunities for the development of next-generation therapeutics with improved efficacy and selectivity. This guide serves as a call to action for the medicinal chemistry community to further investigate this intriguing chemical space.

References

- Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]

-

Synthesis of Symmetrical and Unsymmetrical Diarylalkynes from Propiolic Acid Using Palladium-Catalyzed Decarboxylative Coupling | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Journal of Chemical Education - ACS Publications. [Link]

-

Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed. [Link]

-

Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed. [Link]

-

Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC - NIH. [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. [Link]

-

Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed. [Link]

-

Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. [Link]

-

Inhibition kinetics of hepatic microsomal long chain fatty acid-CoA ligase by 2-arylpropionic acid non-steroidal anti-inflammatory drugs - PubMed. [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products. [Link]

-

Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Request PDF - ResearchGate. [Link]

-

Phenolic Compounds of Therapeutic Interest in Neuroprotection - MDPI. [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - NIH. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists | Request PDF - ResearchGate. [Link]

-

Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents - American Chemical Society. [Link]

-

Quantitative bioactivity signatures of dietary supplements and natural products - bioRxiv. [Link]

-

Phenylpropiolic acid - Wikipedia. [Link]

-

Disclosing the Power of Enzyme Inhibition: From Basic Biology to Therapeutic Innovation - Research and Reviews. [Link]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. [Link]

-

Neuroprotective Mechanisms of Valproic Acid and Alpha-Lipoic Acid in ALS: A Network Pharmacology-Based Investigation - Frontiers. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. - The Royal Society of Chemistry. [Link]

-

In Silico Investigation of Propolis Compounds as Potential Neuroprotective Agent - Biointerface Research in Applied Chemistry. [Link]

-

31.7: Drugs as Enzyme Inhibitors - Chemistry LibreTexts. [Link]

-

Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. [Link]

-

Full article: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - Taylor & Francis Online. [Link]

-

Anticancer Effects of Valproic Acid via Regulation of Epigenetic Mechanisms in Non-small-cell Lung Cancer A549 Cell Line - ScienceOpen. [Link]

-

ChemInform Abstract: Palladium-Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temperature. | Request PDF - ResearchGate. [Link]

-

Neuroprotective effects of valproic acid on brain ischemia are related to its HDAC and GSK3 inhibitions - PubMed. [Link]

-

Phenylpropiolic Acid | C9H6O2 | CID 69475 - PubChem. [Link]

-

(PDF) Synthesis and anti-nociceptive, anti-inflammatory activities of new aroyl propionic acid derivatives including N-acylhydrazone motif - ResearchGate. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - ResearchGate. [Link]

-

Anticancer Activity of Propolis and Its Compounds - MDPI. [Link]

-

A New Convenient Synthesis of α-Arylpropionic Acid Esters and α-Arylpropionitriles. [Link]

-

AS level. C.3 Enzyme inhibitors - YouTube. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Difluorophenyl Moiety: A Privileged Scaffold for Precision Drug Discovery

An In-depth Technical Guide to Key Therapeutic Targets

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated motifs, the difluorophenyl group stands out as a particularly versatile and effective scaffold for the design of targeted therapeutics. This guide provides a detailed exploration of the key therapeutic targets of difluorophenyl-containing compounds, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation, and provide a framework for the rational design of next-generation difluorophenyl-based drugs.

I. Targeting Oncogenic Signaling: The B-Raf Kinase

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a hallmark of many cancers. One of the most frequently mutated components of this pathway is the B-Raf kinase, with the V600E mutation being present in over 50% of melanomas.[2][4] This mutation leads to constitutive activation of the kinase, driving uncontrolled cell growth.

Mechanism of Action: Inhibition of Constitutively Active B-Raf V600E

Difluorophenyl compounds, particularly those with a sulfonamide linkage, have emerged as potent and selective inhibitors of the B-Raf V600E mutant.[4][5][6][7] These inhibitors are designed to bind to the ATP-binding pocket of the active kinase, preventing the phosphorylation of its downstream target, MEK. The difluorophenyl group often forms crucial hydrophobic and halogen-bonding interactions within the kinase domain, contributing to the high affinity and selectivity of these compounds.[4][5]

Signaling Pathway

Quantitative Data: Potency of Difluorophenyl Sulfonamide Inhibitors

The following table summarizes the in vitro potency of representative N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives against B-Raf V600E.

| Compound | B-Raf V600E IC50 (nM) | Reference |

| 3s | 2.3 | [4][5] |

| 3t | 3.1 | [4][5] |

| 3u | 1.8 | [4][5] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: B-Raf V600E Kinase Inhibition Assay

This protocol outlines a luminescent kinase assay to determine the IC50 values of difluorophenyl compounds against B-Raf V600E.[8][9]

Rationale for Assay Choice: A biochemical kinase assay using purified recombinant enzyme is chosen for initial screening as it directly measures the interaction between the compound and the target protein, providing a clean assessment of potency without the complexities of cellular uptake and metabolism.[10][11][12] The luminescent readout offers high sensitivity and a wide dynamic range.

Methodology:

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[13]

-

Reconstitute recombinant human B-Raf V600E enzyme and its substrate (e.g., inactive MEK1) in 1x Kinase Buffer.

-

Prepare a stock solution of ATP in water.

-

Dissolve the difluorophenyl test compounds in DMSO to create a 10 mM stock solution, followed by serial dilutions.

-

-

Assay Procedure:

-

In a 96-well white plate, add 5 µL of the diluted test compound or DMSO (for positive and negative controls).

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and the B-Raf substrate. Add 25 µL of this master mix to each well.

-

Add 20 µL of 1x Kinase Buffer to the "blank" wells.

-

Initiate the kinase reaction by adding 20 µL of diluted B-Raf V600E enzyme to all wells except the "blank".

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.

-

Add 50 µL of the Kinase-Glo® Max reagent to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

II. Modulating the Inflammatory Response: Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade.[14] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[14]

Mechanism of Action: Selective Inhibition of COX-2

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. The difluorophenyl moiety has been incorporated into selective COX-2 inhibitors, such as celecoxib, to reduce these side effects.[15][16] The difluorophenyl group fits into a hydrophobic side pocket of the COX-2 active site that is not present in COX-1, thereby conferring selectivity.

Signaling Pathway

Quantitative Data: COX-1/COX-2 Selectivity

The following table shows the IC50 values and selectivity ratios for celecoxib, a difluorophenyl-containing COX-2 inhibitor, and the non-selective NSAID diclofenac.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Celecoxib | 82 | 6.8 | 12 | [17] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [17] |

A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: Human Whole Blood Assay for COX-1/COX-2 Inhibition

This protocol describes a method to assess the COX-1 and COX-2 inhibitory activity of difluorophenyl compounds in a physiologically relevant ex vivo system.[18]

Rationale for Assay Choice: The whole blood assay is advantageous as it measures COX activity in a natural cellular environment, with all blood components and cell-cell interactions intact, which more closely mimics in vivo conditions compared to assays with isolated enzymes or cells.[18][19][20]

Methodology:

-

Sample Collection and Preparation:

-

Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

-

For the COX-2 assay, pre-incubate whole blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. For the COX-1 assay, use unstimulated blood, where platelets are the primary source of COX-1 activity.

-

-

Inhibition Assay:

-

Aliquot the whole blood (either LPS-stimulated or unstimulated) into tubes.

-

Add various concentrations of the difluorophenyl test compound (dissolved in DMSO) or DMSO alone (vehicle control).

-

Incubate for a specified time (e.g., 1 hour) at 37°C.

-

-

Measurement of Prostaglandin Production:

-

For the COX-1 assay, allow the blood to clot to induce platelet activation and thromboxane B2 (a stable metabolite of the COX-1 product thromboxane A2) production.

-

For the COX-2 assay, add a calcium ionophore to stimulate prostaglandin E2 (PGE2) production.

-

Stop the reaction by placing the tubes on ice and adding a COX inhibitor (e.g., indomethacin) at a high concentration.

-

Centrifuge the samples to separate the plasma or serum.

-

-

Quantification and Data Analysis:

-

Measure the concentration of thromboxane B2 (for COX-1) or PGE2 (for COX-2) in the plasma/serum using a validated enzyme-linked immunosorbent assay (ELISA) kit.[21]

-

Calculate the percentage of inhibition of prostaglandin synthesis for each compound concentration compared to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration.

-

Calculate the COX-1/COX-2 selectivity ratio.

-

III. Combating Neurodegeneration: Inhibition of Amyloid-β Aggregation

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain.[2] The aggregation of Aβ peptides, particularly the 42-amino acid form (Aβ42), is considered a key pathogenic event in the disease.

Mechanism of Action: Preventing Amyloid Fibril Formation

Difluorophenyl compounds have been investigated for their potential to inhibit the aggregation of Aβ peptides. The proposed mechanism involves the non-covalent binding of these small molecules to Aβ monomers or early-stage oligomers, thereby stabilizing them in a non-toxic conformation and preventing their assembly into neurotoxic fibrils. The difluorophenyl group can participate in hydrophobic and aromatic interactions that disrupt the self-assembly process.

Aggregation Pathway

Quantitative Data: Inhibition of Aβ42 Aggregation

While specific IC50 values for difluorophenyl compounds as Aβ aggregation inhibitors are still emerging in the literature, the following table provides examples of IC50 values for other small molecule inhibitors to illustrate the typical potency range for this class of compounds.

| Compound | Aβ42 Aggregation IC50 (µM) | Reference |

| Compound 1 | 3.99 | [22] |

| D737 | ~10 | [23] |

| 3B7 | ~25-50 | [24] |

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

This protocol details a high-throughput method to screen for inhibitors of Aβ42 fibrillization using the fluorescent dye Thioflavin T (ThT).[25][26][27]

Rationale for Assay Choice: The ThT assay is a widely used, sensitive, and convenient method for monitoring amyloid fibril formation in real-time.[25][26] ThT exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, providing a direct measure of aggregation.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of synthetic Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of pre-existing aggregates via size-exclusion chromatography.

-

Prepare a stock solution of ThT in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4).[26] Filter the solution through a 0.2 µm filter.

-

Dissolve the difluorophenyl test compounds in DMSO to create stock solutions and then dilute them to the desired concentrations in the assay buffer.

-

-

Aggregation Assay:

-

In a 96-well black plate with a clear bottom, combine the Aβ42 peptide solution, ThT solution, and the test compound or DMSO (vehicle control).

-

The final concentrations might be, for example, 10 µM Aβ42, 20 µM ThT, and various concentrations of the test compound.

-

Seal the plate to prevent evaporation.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C in a plate reader with shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[27]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

The resulting sigmoidal curves represent the kinetics of Aβ aggregation. The lag time, elongation rate, and final fluorescence intensity can be determined from these curves.

-

Calculate the percentage of inhibition of aggregation at a specific time point (e.g., the plateau phase of the control) for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Experimental Considerations: It is crucial to be aware of potential artifacts in the ThT assay, such as inner filter effects or direct interactions between the test compound and ThT, which can lead to false-positive or false-negative results.[28][29] Therefore, appropriate control experiments are necessary, and orthogonal methods, such as transmission electron microscopy, should be used to confirm the inhibition of fibril formation.[29]

Conclusion and Future Directions

The difluorophenyl moiety is a powerful tool in the medicinal chemist's arsenal, enabling the development of potent and selective inhibitors for a range of therapeutic targets. This guide has highlighted its successful application in targeting B-Raf for cancer therapy, COX-2 for inflammation, and Aβ aggregation for Alzheimer's disease. The detailed protocols provided herein offer a practical framework for researchers to evaluate the potential of novel difluorophenyl compounds. Future research in this area will likely focus on further optimizing the pharmacokinetic properties of these compounds, exploring their potential for targeting other disease-relevant proteins, and developing novel difluorophenyl-containing molecules with improved efficacy and safety profiles.

References

-

Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543-547. Available at: [Link]

-

Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. Available at: [Link]

- Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. CoLab.

-

Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. Available at: [Link]

-

Author Unknown. (n.d.). Thioflavin T spectroscopic assay. Available at: [Link]

-

Hudson, J. L., et al. (2018). A Robust and Scalable High-Throughput Compatible Assay for Screening Amyloid-β-Binding Compounds. ASSAY and Drug Development Technologies, 16(7), 373-383. Available at: [Link]

-

López, L. C., et al. (2012). Discovery of novel inhibitors of amyloid β-peptide 1-42 aggregation. Journal of Medicinal Chemistry, 55(22), 9520-9530. Available at: [Link]

-

Noormägi, A., et al. (2012). Interference of low-molecular substances with the thioflavin-T fluorescence assay of amyloid fibrils. Journal of Peptide Science, 18(4), 264-271. Available at: [Link]

-

Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 49(7), 323-329. Available at: [Link]

-

Churchill, M. E., et al. (2002). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 53(2), 153-162. Available at: [Link]

-

Kakinen, A., et al. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Current Pharmaceutical Design, 18(28), 4369-4384. Available at: [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls. Available at: [Link]

-

BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

-

BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Available at: [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. Available at: [Link]

-

Helal, M. O., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(13), 10892. Available at: [Link]

-

Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160616. Available at: [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

-